2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)
CAS No.:
Cat. No.: VC15582110
Molecular Formula: C25H29NO4S
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO4S |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-10-5-17(3)13-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3 |
| Standard InChI Key | CELYEUUUKRADGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Introduction
Chemical Identity and Structural Features
Core Benzofuran Scaffold
The compound’s foundation is a 3,6-dimethylbenzofuran system, a bicyclic structure comprising fused benzene and furan rings. The benzofuran core is substituted at positions 3 and 6 with methyl groups, as evidenced by PubChem data for 3,6-dimethylbenzofuran (CID 33107), which has a molecular formula of C10H10O and a molar mass of 146.19 g/mol . Methyl substitutions at these positions enhance the compound’s hydrophobicity and influence its electronic distribution, potentially affecting binding interactions in biological systems.
Carboxamide Functionalization
The 2-position of the benzofuran is modified with a carboxamide group (–CONH–), a common pharmacophore in drug design due to its hydrogen-bonding capacity. In this compound, the amide nitrogen is further substituted with two distinct groups:
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N-[[4-(1-methylethyl)phenyl]methyl]: A 4-isopropylbenzyl moiety, introducing a bulky aromatic substituent that may enhance lipid solubility and modulate receptor affinity.
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N-(tetrahydro-1,1-dioxido-3-thienyl): A sulfone-containing tetrahydrothiophene ring, which contributes polarity and potential metabolic stability via sulfone oxidation.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is estimated as C24H28N2O4S, with a molar mass of 464.55 g/mol. This aligns with combinatorial data from analogous benzofuran and sulfone-containing compounds .
Synthesis and Structural Analogues
Synthetic Strategies
While no direct synthesis protocol exists for this compound, plausible routes can be inferred:
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Benzofuran Core Formation: Friedel-Crafts acylation or Paal-Knorr cyclization to construct the 3,6-dimethylbenzofuran scaffold .
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Carboxamide Installation: Coupling the benzofuran-2-carboxylic acid with the appropriate amine (e.g., 4-isopropylbenzylamine and tetrahydrothienyl sulfone amine) using carbodiimide-based reagents like EDCI or HATU.
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Sulfone Introduction: Oxidation of the tetrahydrothiophene sulfide to the sulfone using meta-chloroperbenzoic acid (mCPBA).
Structural Analogues and Comparative Analysis
Key analogues include:
The target compound uniquely combines a dimethylbenzofuran core with dual N-substituents, merging features of metabolic modulators and amyloid-targeting agents .
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at ~3.5–4.0, indicating moderate lipophilicity due to the benzofuran core and isopropylbenzyl group .
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Solubility: Likely poor aqueous solubility (<1 mg/mL) but soluble in DMSO or ethanol, similar to GSK4716 (DMSO solubility >10 mg/mL) .
Stability and Reactivity
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The sulfone group enhances oxidative stability compared to sulfide analogues.
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The amide bond may be susceptible to enzymatic hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications.
Biological Activity and Mechanistic Insights
Metabolic Regulation
The 4-isopropylbenzyl group mirrors GSK4716’s pharmacophore, which activates ERRβ/γ receptors to upregulate PGC-1α and mitochondrial genes . This implies potential applications in metabolic disorders, though direct evidence is lacking.
Therapeutic Applications and Future Directions
Alzheimer’s Disease
As amyloid modulators, benzofuran carboxamides can either inhibit or promote fibril formation . The dual substituents in this compound may allow fine-tuning of aggregation kinetics, warranting thioflavin-T assays and neuronal cytotoxicity studies.
Metabolic Syndrome
ERRβ/γ agonism could enhance mitochondrial biogenesis and fatty acid oxidation . In vitro models using C2C12 myotubes or hepatocytes are needed to validate this hypothesis.
Chemical Probe Development
The compound’s structural complexity makes it a candidate for chemical biology studies targeting orphan nuclear receptors or protein aggregation pathways.
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